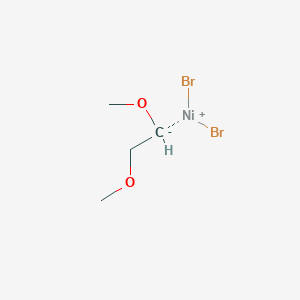
Dibromonickel(1+);1,2-dimethoxyethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Dibromonickel;1,2-dimethoxyethane can be synthesized through different methods. One common method involves the reaction of nickel bromide with 1,2-dimethoxyethane in the presence of a solvent such as dimethyl sulfoxide (DMSO) . The reaction conditions can be optimized based on the desired yield and purity of the product. Industrial production methods often involve similar processes but on a larger scale, ensuring the compound is produced efficiently and cost-effectively .
Chemical Reactions Analysis
Dibromonickel;1,2-dimethoxyethane undergoes various chemical reactions, including:
Oxidation and Reduction: This compound can participate in redox reactions, where it can either gain or lose electrons.
Substitution: It can undergo substitution reactions where ligands in the coordination sphere are replaced by other ligands.
Polymerization: It is used as a catalyst in the polymerization of ethylene, leading to the formation of polyethylene.
Common reagents used in these reactions include modified methylaluminumoxide (MMAO) for polymerization and various anilines and quinones for ligand formation . The major products formed from these reactions depend on the specific conditions and reagents used but often include high molecular weight polymers .
Scientific Research Applications
Dibromonickel;1,2-dimethoxyethane has several scientific research applications:
Mechanism of Action
The mechanism by which dibromonickel;1,2-dimethoxyethane exerts its effects primarily involves its role as a catalyst. In polymerization reactions, it facilitates the formation of polymer chains by coordinating with monomers and promoting their linkage . The molecular targets and pathways involved include the activation of ethylene monomers and the stabilization of the growing polymer chain .
Comparison with Similar Compounds
Dibromonickel;1,2-dimethoxyethane can be compared with other similar nickel complexes, such as:
Nickel (II) α-diimine complexes: These complexes also serve as catalysts in polymerization reactions but may have different ligand structures and catalytic efficiencies.
Nickel (II) bromide complexes with different ligands: These compounds may exhibit similar catalytic properties but differ in their stability and reactivity based on the ligands attached to the nickel center.
The uniqueness of dibromonickel;1,2-dimethoxyethane lies in its specific ligand structure, which provides a balance of stability and reactivity, making it an effective catalyst for polymerization reactions .
Properties
Molecular Formula |
C4H9Br2NiO2 |
|---|---|
Molecular Weight |
307.61 g/mol |
IUPAC Name |
dibromonickel(1+);1,2-dimethoxyethane |
InChI |
InChI=1S/C4H9O2.2BrH.Ni/c1-5-3-4-6-2;;;/h3H,4H2,1-2H3;2*1H;/q-1;;;+3/p-2 |
InChI Key |
RHNWDDFGJMQTTA-UHFFFAOYSA-L |
Canonical SMILES |
COC[CH-]OC.[Ni+](Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















